molecular formula C48H48N8OV B13776563 (Tetra-t-butylphthalocyaninato)oxovanadium(iv)

(Tetra-t-butylphthalocyaninato)oxovanadium(iv)

Cat. No.: B13776563
M. Wt: 803.9 g/mol
InChI Key: CKUPBCXMARMBAE-UHFFFAOYSA-N
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Description

(Tetra-t-butylphthalocyaninato)oxovanadium(iv) is a coordination compound with the molecular formula C48H48N8OV It belongs to the class of phthalocyanine complexes, which are known for their stability and unique electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

(Tetra-t-butylphthalocyaninato)oxovanadium(iv) can be synthesized through the reaction of 4-tert-butylphthalonitrile with vanadium(iii) chloride. The reaction typically involves heating the reactants in a suitable solvent, such as dimethylformamide (DMF), under an inert atmosphere . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for (Tetra-t-butylphthalocyaninato)oxovanadium(iv) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(Tetra-t-butylphthalocyaninato)oxovanadium(iv) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of vanadium.

    Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like sodium borohydride.

    Substitution: Ligand substitution reactions can occur, where the phthalocyanine ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

    Substitution: Ligand exchange reactions often require the presence of coordinating solvents and elevated temperatures.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxovanadium(v) complexes, while reduction could produce vanadium(ii) species.

Scientific Research Applications

(Tetra-t-butylphthalocyaninato)oxovanadium(iv) has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which (Tetra-t-butylphthalocyaninato)oxovanadium(iv) exerts its effects involves its ability to coordinate with various substrates and catalyze reactions. In biological systems, it can bind to DNA and proteins, disrupting their normal function and leading to cell death. The compound’s redox activity allows it to participate in electron transfer processes, which are crucial for its catalytic and biological activities .

Comparison with Similar Compounds

Similar Compounds

  • (Tetra-t-butylphthalocyaninato)magnesium
  • (Tetra-t-butylphthalocyaninato)nickel
  • (Tetra-t-butylphthalocyaninato)copper

Uniqueness

(Tetra-t-butylphthalocyaninato)oxovanadium(iv) is unique due to the presence of the oxovanadium center, which imparts distinct redox properties and catalytic activity. Compared to its magnesium, nickel, and copper counterparts, the vanadium complex exhibits higher stability and a broader range of oxidation states, making it more versatile in various applications .

Properties

Molecular Formula

C48H48N8OV

Molecular Weight

803.9 g/mol

IUPAC Name

oxovanadium(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C48H48N8.O.V/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;;/h13-24H,1-12H3;;/q-2;;+2

InChI Key

CKUPBCXMARMBAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.O=[V+2]

Origin of Product

United States

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